molecular formula C18H20I2N6O4 B12937046 (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12937046
M. Wt: 638.2 g/mol
InChI Key: TWLGVSOPVRUFLK-XKLVTHTNSA-N
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Description

The compound (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, and the presence of iodine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Introduction of the Iodine Atoms: The diiodination of the phenyl ring is achieved using iodine and an oxidizing agent under controlled conditions.

    Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, often using protected sugar derivatives to ensure regioselectivity.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment, large-scale reactors, and efficient purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The iodine atoms may contribute to the compound’s radiopharmaceutical properties, allowing it to be used in imaging and diagnostic applications. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: This compound is unique due to the presence of iodine atoms and the specific arrangement of functional groups.

    (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-dichlorophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with chlorine atoms instead of iodine.

    (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-dibromophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with bromine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in this compound imparts unique radiopharmaceutical properties, making it distinct from its chlorinated and brominated analogs

Properties

Molecular Formula

C18H20I2N6O4

Molecular Weight

638.2 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20I2N6O4/c19-9-3-8(4-10(20)12(9)21)1-2-22-16-13-17(24-6-23-16)26(7-25-13)18-15(29)14(28)11(5-27)30-18/h3-4,6-7,11,14-15,18,27-29H,1-2,5,21H2,(H,22,23,24)/t11-,14-,15-,18-/m1/s1

InChI Key

TWLGVSOPVRUFLK-XKLVTHTNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)N)I)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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